4-ethyl-2,6-dimethylpyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
65680-14-0 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
4-ethyl-2,6-dimethylpyrimidine |
InChI |
InChI=1S/C8H12N2/c1-4-8-5-6(2)9-7(3)10-8/h5H,4H2,1-3H3 |
InChI Key |
XKXAPYUCUMLMRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=C1)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Ethyl 2,6 Dimethylpyrimidine and Its Precursors/derivatives
Classical and Modern Approaches to Pyrimidine (B1678525) Ring Formation
The construction of the pyrimidine ring is a well-established field, with a variety of methods available that can be adapted for the synthesis of 4-ethyl-2,6-dimethylpyrimidine. These approaches typically involve the condensation of a C-C-C dielectrophile with a N-C-N dinucleophile.
Cyclization Reactions for this compound Scaffolds
The Pinner synthesis is a classical and versatile method for the preparation of pyrimidines. It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine. nih.gov To synthesize this compound, the logical precursors would be 3-ethyl-2,4-pentanedione (B72266) and acetamidine.
The general mechanism for the Pinner synthesis involves the initial reaction of the amidine with one of the carbonyl groups of the diketone, followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrimidine ring.
A patent for the production of a related compound, (4,6-dimethylpyrimidin-2-yl)-phenylamine (pyrimethanil), describes a one-pot reaction of aniline (B41778) with cyanamide (B42294) to form a phenylguanidinium (B1229882) salt, which is then reacted with acetylacetone (B45752) in the presence of a base. google.com This suggests a plausible analogous route to this compound by reacting an appropriate amidine with 3-ethyl-2,4-pentanedione.
| Precursor 1 | Precursor 2 | Product | Reaction Type |
| 3-Ethyl-2,4-pentanedione | Acetamidine | This compound | Pinner Synthesis |
| Acetylacetone | Propionamidine | This compound | Pinner Synthesis |
Multi-Component Reaction Strategies in Pyrimidine Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines. nih.gov While the classical Biginelli reaction typically yields 3,4-dihydropyrimidin-2(1H)-ones, modifications can provide access to a variety of substituted pyrimidines.
A four-component modified Biginelli reaction has been reported for the synthesis of C-2 functionalized dihydropyrimidines. nih.gov This approach involves the reaction of an aryl aldehyde, a 1,3-dicarbonyl compound, thiourea (B124793), and dimethyl sulfate (B86663) in a one-pot synthesis. Adapting this methodology for this compound would require the use of appropriate starting materials.
More advanced MCRs catalyzed by transition metals, such as iridium, have been developed for the regioselective synthesis of alkyl or aryl pyrimidines from amidines and up to three different alcohols. mdpi.com These reactions proceed through a series of condensation and dehydrogenation steps. For the synthesis of this compound via this method, a potential combination of precursors could be acetamidine, ethanol, and propan-2-ol, which would undergo catalytic C-C and C-N bond formations.
Functional Group Introduction and Modification on the Pyrimidine Core
An alternative to de novo ring synthesis is the functionalization of a pre-existing pyrimidine core. Starting with a readily available pyrimidine, such as 2,6-dimethylpyrimidine, the introduction of an ethyl group at the 4-position can be explored.
Regioselective Alkylation and Arylation Techniques
The direct and regioselective alkylation of heterocycles like pyrimidine can be challenging due to the electronic nature of the ring and the potential for multiple reactive sites. However, several strategies have been developed to control the regioselectivity of such transformations.
For pyridine (B92270) derivatives, which share some electronic similarities with pyrimidines, methods for selective C4-alkylation have been reported. One such approach utilizes a silane-assisted electroreductive method, which allows for the mild and scalable C4-alkylation of pyridine derivatives with alkyl bromides. chemrxiv.org This method involves the temporary dearomatization to a 1,4-difunctionalized intermediate, followed by re-aromatization. A similar strategy could potentially be applied to 2,6-dimethylpyrimidine to introduce an ethyl group at the 4-position using ethyl bromide.
Chelation-controlled regioselective alkylation has also been demonstrated for pyrimidine nucleosides, where the choice of solvent can influence the site of alkylation. nih.gov While this is demonstrated on a more complex system, the principle of directing group-assisted or metal-chelated regioselective functionalization could be a viable strategy for the targeted ethylation of 2,6-dimethylpyrimidine.
| Starting Material | Reagent | Method | Potential Product |
| 2,6-Dimethylpyrimidine | Ethyl bromide | Silane-assisted electroreduction | This compound |
| 4-Chloro-2,6-dimethylpyrimidine (B189592) | Ethylmagnesium bromide | Grignard cross-coupling | This compound |
Introduction of Heteroatom-Containing Substituents (e.g., Halogens, Sulfur, Nitrogen)
The introduction of heteroatoms onto the pyrimidine ring can serve as a handle for further functionalization. For instance, the synthesis of 4-chloro-2,6-dimethylpyrimidine can be achieved from 2,6-dimethylpyrimidin-4-ol through treatment with a chlorinating agent like phosphorus oxychloride. This 4-chloro derivative can then undergo various nucleophilic substitution reactions.
A study on the synthesis of 2-amino-4,6-dimethylpyrimidine (B23340) involves treating 4-chloro-2,6-dimethylpyrimidine with ammonia. orgsyn.org Similarly, the reaction of 4-chloro-2,6-dimethylpyrimidine with a suitable ethyl nucleophile, such as an ethyl Grignard reagent or an ethylzinc (B8376479) reagent in a Negishi coupling, could potentially yield this compound.
Furthermore, the synthesis of 4,6-dimethylpyrimidine-2-thiol (B7761162) derivatives has been reported, showcasing the introduction of sulfur-containing functional groups. researchgate.neteurekaselect.com These thiones or their corresponding S-alkylated derivatives can be precursors for further modifications.
Electrochemical Methods in Pyrimidine Synthesis
Electrochemical synthesis is emerging as a green and powerful tool in organic chemistry, often allowing for reactions to occur under mild conditions without the need for harsh reagents. While specific electrochemical methods for the direct synthesis of this compound are not widely reported, the principles of electrochemical synthesis can be applied to key steps in its formation.
An electrochemical "off-on" method has been described for the synthesis of pyrimidin-2(1H)-ones via a three-component cyclization, followed by electrochemical oxidation of the initially formed dihydropyrimidine (B8664642). rsc.org This approach avoids the use of chemical oxidants. A similar strategy could be envisioned for a Biginelli-type condensation leading to a dihydropyrimidine precursor of this compound, which would then be aromatized electrochemically.
Furthermore, electrochemical methods have been utilized for the functionalization of pyrimidines, such as the synthesis of new pyrimidine and uracil (B121893) derivatives through the electrochemical oxidation of catechols in the presence of amino pyrimidine nucleophiles. researchgate.net The silane-assisted electroreductive C4-alkylation of pyridines mentioned earlier also highlights the potential of electrochemistry in the regioselective functionalization of such heterocyclic systems. chemrxiv.org
Catalytic Systems in the Synthesis of this compound Analogues
While direct catalytic synthesis for this compound is not extensively documented, the synthesis of its analogues and the broader pyrimidine class heavily relies on catalytic methods. The classical and most direct route to the 2,4,6-substituted pyrimidine core is the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine. slideshare.netmdpi.com For the specific synthesis of this compound, this would theoretically involve the reaction between heptane-3,5-dione and acetamidine. This reaction forms the aromatic pyrimidine ring directly without the need for a separate oxidation step. chemtube3d.com
Modern advancements have introduced a variety of sophisticated catalytic systems to improve yield, selectivity, and substrate scope for pyrimidine analogues. These catalysts are crucial in facilitating complex bond formations under milder conditions.
Catalytic approaches are diverse, employing transition metals, nano-catalysts, and organocatalysts to achieve efficient cyclization and functionalization. For instance, copper-catalyzed reactions have been developed for the [3+3] annulation of amidines with saturated ketones. organic-chemistry.org Similarly, iridium-pincer complexes have proven effective in the regioselective, multicomponent synthesis of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.org
A notable strategy for creating functionalized analogues involves a multi-step sequence starting with a Biginelli condensation, followed by oxidation and O-sulfonylation, and culminating in a Suzuki-Miyaura C–C cross-coupling. This approach has been successfully used to generate ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate precursors. Further derivatization of such complex scaffolds can be achieved through methods like palladium-catalyzed C–H arylation, demonstrating the power of catalytic systems in late-stage functionalization.
The following tables summarize key research findings on the catalytic synthesis of various pyrimidine analogues, showcasing the diversity of catalysts, substrates, and reaction conditions employed.
Table 1: Transition Metal-Catalyzed Synthesis of Pyrimidine Analogues
| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Yield (%) | Reference |
| Pd(OAc)₂, PPh₃, K₃PO₄ | Ethyl 4-methyl-2-chloro-6-phenylpyrimidine-5-carboxylate | Phenylboronic acid | Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate | Not specified | |
| CuBr₂ | Benzamidine | Acetophenone | 4,6-Diphenyl-2-methylpyrimidine | 87 | organic-chemistry.org |
| Iridium-Pincer Complex | Amidines | Alcohols (up to 3 different) | Unsymmetrically substituted pyrimidines | up to 93 | organic-chemistry.org |
| Copper Catalyst | Ketones | Nitriles | Diversely functionalized pyrimidines | Good tolerance | organic-chemistry.org |
| ZnCl₂ | Enamines | Triethyl orthoformate | 4,5-Disubstituted pyrimidines | Not specified | organic-chemistry.orgscispace.com |
| Iron(II)-Complex, TEMPO | Ketones | Amidines | Various pyrimidine derivatives | Good tolerance | organic-chemistry.org |
Table 2: Miscellaneous Catalytic Systems for Pyrimidine Analogue Synthesis
| Catalyst System | Reaction Type | Key Features | Reference |
| β-cyclodextrin (β-CD) | [3+1+1+1] Multicomponent reaction | Recyclable, inexpensive, non-toxic; reaction in aqueous medium. | mdpi.com |
| Ultrasound Irradiation | Cyclocondensation (β-keto esters and amidines) | Promotes reaction, leading to good to excellent yields. | organic-chemistry.org |
| Samarium Chloride (SmCl₃) | Cyclisation (β-formyl enamides and urea) | Microwave-assisted, efficient synthesis. | organic-chemistry.orgscispace.com |
| Visible-light Photo-oxidation | Metal-free dehydrogenation | Converts dihydropyrimidine intermediate to pyrimidine under mild, green conditions. | rsc.org |
These catalytic methodologies underscore the significant progress in synthetic organic chemistry, providing robust and versatile platforms for accessing a wide array of pyrimidine derivatives. The ability to employ different catalysts allows for the fine-tuning of reaction conditions and the construction of complex molecular architectures from simple, readily available precursors.
Chemical Reactivity and Mechanistic Investigations of 4 Ethyl 2,6 Dimethylpyrimidine
Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring
Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of pyrimidine chemistry. The presence of the ring nitrogens effectively stabilizes the negative charge in the intermediate Meisenheimer complex, thereby facilitating the displacement of a leaving group by a nucleophile.
To facilitate nucleophilic substitution, 4-ethyl-2,6-dimethylpyrimidine must first be converted into a more reactive precursor, typically by introducing a halogen atom at the 4-position. The most common precursor is 4-chloro-6-ethyl-2-methylpyrimidine. The chlorine atom at the C-4 position (or C-6) is highly activated towards nucleophilic attack due to its position relative to the ring nitrogens. mdpi.com
The reactivity of these halogenated pyrimidines is a function of the electron-withdrawing power of the pyrimidine ring itself. The two nitrogen atoms decrease the electron density at the carbon atoms of the ring, making them electrophilic and prone to attack by nucleophiles. mdpi.com Symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives are particularly useful in synthesis, allowing for controlled, stepwise reactions with different nucleophiles. mdpi.com Chlorination is often achieved using standard reagents like phosphorus oxychloride (POCl₃).
Halogenated this compound precursors readily react with a wide array of nucleophiles, leading to the formation of diverse functionalized pyrimidines.
Reactions with Amine Nucleophiles: Amination is one of the most frequently employed nucleophilic substitution reactions on the pyrimidine ring. acs.org Halogenated pyrimidines react with primary and secondary amines, as well as anilines, to yield the corresponding aminopyrimidines. These reactions can be performed under various conditions, sometimes catalyzed by acid or promoted by a base to neutralize the generated HCl. mdpi.comacs.org The use of water as a solvent under acidic conditions has been explored as an environmentally friendly approach for the amination of chloropyrimidines. acs.org
Table 1: Examples of Nucleophilic Substitution with Amines on Chloro-dimethylpyrimidine Analogs Note: This table presents data for analogous dimethylpyrimidine systems to illustrate the typical reactivity.
| Chloropyrimidine Precursor | Amine Nucleophile | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | EtOH, reflux, 3h | 2-amino-4-amino-6-chloropyrimidine derivatives | mdpi.com |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline (B41778) | Water, HCl (cat.) | 4-anilino-7H-pyrrolo[2,3-d]pyrimidine | acs.org |
| 2,4-dichloropyrimidine | Substituted anilines | Aromatic Nucleophilic Substitution | 4-amino-2-chloropyrimidine intermediates |
Reactions with Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the halogen atom to form ethers. In reactions where an alcohol is used as the solvent, solvolysis can occur, leading to the formation of an alkoxy-pyrimidine derivative. mdpi.com This reaction is often competitive with amination when conducted in alcoholic solvents. mdpi.comacs.org For instance, reaction with sodium methoxide (B1231860) can lead to the corresponding methoxy-pyrimidine. rsc.org
Reactions with Sulfur Nucleophiles: Sulfur nucleophiles, such as thiolates (R-S⁻), are highly effective in displacing halogens from the pyrimidine ring to form thioethers. msu.edu The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide, for example, results in the formation of the corresponding phenylthioether. rsc.org The synthesis of pyrimidine-2-thiol (B7767146) derivatives from acetylacetone (B45752) and thiourea (B124793) is also a well-established route, and these thiols can subsequently be alkylated at the sulfur atom. researchgate.net
Table 2: Examples of Nucleophilic Substitution with Oxygen and Sulfur Nucleophiles Note: This table presents data for analogous chloropyrimidine systems to illustrate typical reactivity.
| Precursor | Nucleophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Alkoxide (from EtOH solvent) | High concentration of alkoxide ions | Alkoxy-pyrimidine (solvolysis product) | mdpi.com |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | - | Phenoxy-pyrimidine | rsc.org |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | - | Phenylthio-pyrimidine | rsc.org |
| 4,6-dimethylpyrimidine-2-thiol (B7761162) | Alkyl halides | - | S-alkylated pyrimidines | researchgate.net |
Transformations of Alkyl Side Chains on the Pyrimidine Nucleus
The alkyl groups attached to the pyrimidine ring are not inert. Their reactivity is significantly enhanced by the electron-withdrawing nature of the heterocyclic nucleus.
The methyl groups at the C-2, C-4, and C-6 positions of the pyrimidine ring are considered 'active' methyl groups. stackexchange.com The adjacent electron-withdrawing nitrogen atoms increase the acidity of the methyl protons, facilitating their removal by a base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then participate in various reactions, most notably Aldol-type condensations with aldehydes, such as benzaldehyde. stackexchange.com This reaction typically requires a catalyst, which can be an acid, a Lewis acid (like ZnCl₂), or a base, and results in the formation of styryl-type derivatives. stackexchange.com The methylene (B1212753) protons of the ethyl group at the C-4 position are similarly activated and can potentially undergo analogous condensation reactions.
Table 3: Aldol-Type Condensation of Active Methylpyrimidines
| Pyrimidine Reactant | Aldehyde | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2,4-Dinitrotoluene (analogy) | Benzaldehyde | DBU (catalytic) | Stilbene derivative | stackexchange.com |
| 5-Bromo-2-methylpyrimidine | Benzaldehyde | ZnCl₂ | 5-Bromo-2-styrylpyrimidine | stackexchange.com |
| 4-Methylpyrimidine | Benzaldehyde | Acetic anhydride | 4-Styrylpyrimidine | stackexchange.com |
Beyond condensation reactions, the active alkyl side chains can be functionalized in other ways. A key transformation is free-radical halogenation. For example, the methyl group can be brominated using N-bromosuccinimide (NBS) to yield a bromomethyl derivative. A compound like 2-(bromomethyl)-4,6-dimethylpyrimidine (B12986563) is a valuable synthetic intermediate. The bromomethyl group is an excellent electrophile and readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alkoxides, providing a versatile handle for further elaboration of the molecule. The ethyl group can also be targeted for derivatization, with the methylene position being the most likely site for similar halogenation or oxidation reactions due to the activating influence of the pyrimidine ring.
Ring Transformations and Rearrangement Reactions
Information regarding how the pyrimidine ring of this compound behaves in transformation and rearrangement reactions is not documented in the reviewed literature. Typically, this section would detail reactions where the heterocyclic ring system is altered, such as through ring-opening, ring-expansion, or conversion to other heterocyclic structures.
A common rearrangement in pyrimidine chemistry is the Dimroth rearrangement, which involves the transposition of a ring nitrogen atom with an exocyclic nitrogen atom. However, no studies were found that specifically investigate this or other rearrangement pathways for this compound.
Mechanistic Elucidation of Key Reaction Pathways
A mechanistic understanding of the reactions involving this compound remains unelucidated in the available scientific record. This section would typically provide a detailed analysis of the step-by-step processes of key reactions, supported by computational and experimental evidence.
For related compounds, such as 2-amino-4,6-dimethylpyrimidine (B23340), mechanistic discussions are available. The methyl groups at the 4- and 6-positions of the pyrimidine ring are considered 'active' and can participate in aldol-type condensation reactions with aldehydes. stackexchange.com The mechanism involves the enol tautomer acting as a nucleophile under acidic conditions, rather than the direct deprotonation of the methyl group to form a carbanion. stackexchange.com
Investigations into other pyrimidine systems, such as the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, have utilized computational methods like Molecular Electron Density Theory (MEDT) to explore reaction pathways, identify zwitterionic intermediates, and rule out certain mechanisms like the Diels-Alder cycloaddition in favor of others. mdpi.com Such detailed mechanistic studies for this compound have not been found.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 2,6 Dimethylpyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can often be achieved.
Proton (¹H) NMR Chemical Shift Analysis
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. In the case of 4-ethyl-2,6-dimethylpyrimidine, distinct signals would be expected for the aromatic proton, the ethyl group protons, and the methyl group protons.
Based on the structure of this compound, the following proton signals can be predicted:
A singlet for the aromatic proton on the pyrimidine (B1678525) ring (H-5).
A quartet for the methylene (B1212753) (-CH₂-) protons of the ethyl group, coupled to the adjacent methyl protons.
A triplet for the methyl (-CH₃) protons of the ethyl group, coupled to the adjacent methylene protons.
Two singlets for the two methyl groups at positions 2 and 6 of the pyrimidine ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Ring H (C5-H) | ~7.0 | Singlet |
| Ethyl -CH₂- | ~2.7 | Quartet |
| Ring -CH₃ (C2 & C6) | ~2.5 | Singlet |
| Ethyl -CH₃ | ~1.3 | Triplet |
Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.
Carbon (¹³C) NMR Chemical Shift Analysis and DEPT Techniques
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (-CH₃), methylene (-CH₂), and methine (-CH) carbons.
For this compound, the following signals would be anticipated in the ¹³C NMR spectrum:
Signals for the quaternary carbons of the pyrimidine ring (C2, C4, C6).
A signal for the methine carbon of the pyrimidine ring (C5).
Signals for the two methyl carbons attached to the ring.
Signals for the methylene and methyl carbons of the ethyl group.
DEPT-135 and DEPT-90 experiments would be instrumental in confirming these assignments. A DEPT-135 spectrum would show positive signals for CH₃ and CH groups and negative signals for CH₂ groups, while quaternary carbons would be absent. A DEPT-90 spectrum would only show signals for CH groups.
While specific ¹³C NMR data for this compound is not available in the provided search results, data for 4,6-dimethylpyrimidine (B31164) shows signals for the methyl carbons at δ 23.9 ppm, the C5 carbon at δ 119.5 ppm, the C4/C6 carbons at δ 167.3 ppm, and the C2 carbon at δ 159.0 ppm. For the derivative S-Boc-2-mercapto-4,6-dimethylpyrimidine , the methyl carbons appear around δ 24 ppm, the ring carbons C4/C6 at δ 168 ppm, and the C5 carbon at δ 118 ppm.
Table 2: Predicted ¹³C NMR and DEPT Analysis for this compound
| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 | DEPT-90 |
| C2 | ~160-165 | Absent | Absent |
| C4 | ~170-175 | Absent | Absent |
| C5 | ~115-120 | Positive | Positive |
| C6 | ~160-165 | Absent | Absent |
| Ring -CH₃ (C2 & C6) | ~20-25 | Positive | Absent |
| Ethyl -CH₂- | ~28-33 | Negative | Absent |
| Ethyl -CH₃ | ~12-17 | Positive | Absent |
Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.
Two-Dimensional NMR Correlation Experiments (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful techniques for establishing connectivity within a molecule.
COSY (Correlation Spectroscopy) reveals proton-proton couplings. For this compound, a cross-peak between the methylene and methyl protons of the ethyl group would be expected.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would definitively link the proton signals of the ethyl and methyl groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the ethyl methylene protons to C4 and C5 of the pyrimidine ring would confirm the position of the ethyl group.
Although no specific 2D NMR data for this compound was found, these techniques are routinely applied in the characterization of complex organic molecules, including pyrimidine derivatives.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups have characteristic absorption frequencies. For this compound, the FT-IR spectrum would be expected to show:
C-H stretching vibrations for the aromatic and aliphatic (ethyl and methyl) groups in the region of 3100-2850 cm⁻¹.
C=N and C=C stretching vibrations of the pyrimidine ring in the region of 1600-1450 cm⁻¹.
C-H bending vibrations for the methyl and methylene groups around 1465 cm⁻¹ and 1375 cm⁻¹.
Ring breathing and other skeletal vibrations at lower wavenumbers.
Spectra of related compounds support these expectations. For instance, various dihydropyrimidine (B8664642) derivatives show characteristic C=O, N-H, and C-O stretching bands, which would be absent in the non-functionalized this compound. rsc.orgrsc.org
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H | 3000-2850 | Stretching |
| C=N / C=C (Ring) | 1600-1450 | Stretching |
| -CH₂- / -CH₃ | 1470-1450 | Bending |
| -CH₃ | 1380-1370 | Bending |
Note: These are predicted values based on general spectroscopic principles.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of light and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric breathing vibration of the pyrimidine ring would be expected to give a strong Raman signal. C-C and C-H vibrations of the alkyl substituents would also be Raman active. While no specific Raman data for the title compound was found, a study on the related 2-amino-4,6-dimethylpyrimidine (B23340) utilized FT-Raman spectroscopy to complement FT-IR data for a complete vibrational assignment. nih.gov This highlights the utility of employing both techniques for a comprehensive structural analysis.
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis
Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, is a important tool for analyzing the chromophoric system of pyrimidine derivatives. The pyrimidine ring, an aromatic heterocycle, possesses π-electrons that can undergo electronic transitions upon absorption of UV or visible light. These transitions, typically π → π* and n → π*, provide valuable information about the electronic structure of the molecule.
The electronic absorption spectra of pyrimidine and its derivatives are influenced by the substituents on the pyrimidine ring and the solvent used. researchgate.net For instance, the introduction of alkyl groups like ethyl and methyl groups at the 4-, 2-, and 6-positions of the pyrimidine ring can cause a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε). These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, can be correlated with the electronic effects of the substituents.
Studies on various pyrimidine derivatives have shown that the observed transitions can be assigned as charge transfer (CT), localized, or delocalized based on molecular orbital calculations. researchgate.net The solvent polarity can also play a significant role in the position and intensity of the absorption bands. For example, a change in solvent from a nonpolar one like cyclohexane (B81311) to a polar one like water can lead to noticeable shifts in the spectra of triazolopyrimidine derivatives. researchgate.net
A specific UV-Vis spectroscopic method was developed for the estimation of a pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl) -2H-chromen-2-one (BT10M). nih.gov This compound was monitored at a wavelength of 275 nm, where it exhibited maximum absorbance without interference from the diluents. nih.gov The method was found to be linear over a concentration range of 50 to 150 μg/ml, demonstrating its suitability for quantitative analysis. nih.gov
Table 1: UV-Vis Spectroscopic Data for a Pyrimidine Derivative
| Compound | λmax (nm) | Solvent | Reference |
| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl) -2H-chromen-2-one (BT10M) | 275 | Not Specified | nih.gov |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the fragmentation patterns of organic compounds, including this compound. This information is crucial for confirming the molecular formula and gaining insights into the compound's structure.
While direct mass spectrometry data for this compound is not explicitly detailed in the provided results, information on related pyrimidine derivatives and general mass spectrometric techniques for such compounds is available. For instance, a pyrimidine derivative with the molecular formula C30H26Cl3N7O has a computed molecular weight of 606.9 g/mol . nih.gov Another derivative, 4-Hydroxy-2,6-dimethylpyrimidine, has a molecular weight of 124.14 g/mol . These examples highlight the precision of mass spectrometry in determining molecular weights.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule. For a compound like this compound (C9H14N2), the exact mass can be calculated and compared with the experimentally determined value from HRMS to confirm its molecular formula.
While specific HRMS data for this compound was not found, the application of HRMS is standard in the characterization of new compounds. For example, the structure of a novel pyrido[2,3-d]pyrimidine (B1209978) derivative was determined using techniques including mass spectrometry. tandfonline.com
Electrospray ionization (ESI) and electron ionization (EI) are two common ionization techniques used in mass spectrometry. youtube.com
Electron Ionization (EI-MS): This is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. youtube.com This process typically leads to extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used as a "fingerprint" for identification and structural analysis. youtube.com While EI-MS data for this compound is not available, the mass spectrum of the related compound 4,6-dimethylpyrimidine shows a molecular ion peak and various fragment ions. nist.gov
Electrospray Ionization (ESI-MS): This is a "soft" ionization technique that is particularly useful for analyzing larger, more polar, and less volatile molecules. youtube.com ESI-MS typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation. This is advantageous for determining the molecular weight of the parent compound. nih.govutmb.edu ESI-MS/MS (tandem mass spectrometry) can be used to induce fragmentation of a selected ion, providing structural information. nih.govutmb.edunih.gov For example, ESI-MS/MS has been used to differentiate between diastereomeric pyrimidine glycols by observing the facile loss of a water molecule. nih.govutmb.edu
Table 2: Mass Spectrometry Data for Related Pyrimidine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Method | Key Observations | Reference |
| Pyrimidine derivative | C30H26Cl3N7O | 606.9 | Computed | N/A | nih.gov |
| 4-Hydroxy-2,6-dimethylpyrimidine | C6H8N2O | 124.14 | Not Specified | N/A | |
| 4,6-Dimethylpyrimidine | C6H8N2 | 108.1411 | EI-MS | Provides fragmentation pattern | nist.gov |
| Pyrimidine glycols | Varied | Varied | ESI-MS/MS | Facile loss of water | nih.govutmb.edu |
X-ray Crystallography for Solid-State Molecular Structure Determination
While a specific crystal structure for this compound was not found in the provided search results, the crystal structures of several related pyrimidine derivatives have been reported. For example, the solid-state structure of a new pyrido[2,3-d]pyrimidine compound was determined using single-crystal X-ray diffraction. tandfonline.com This analysis revealed the conformation of the molecule and the intermolecular interactions, such as hydrogen bonds, that govern the crystal packing. tandfonline.com
In another study, the X-ray crystal structure of (S)-ethyl 5-cyano-2,6-dimethyl-4-phenyl-4H-pyran-3-carboxylate was determined, providing detailed structural information for this related heterocyclic compound. researchgate.net The availability of crystal structures for similar molecules provides a basis for understanding the likely solid-state conformation and packing of this compound. The analysis of crystal structures is often complemented by computational methods, such as Density Functional Theory (DFT), to compare the experimental solid-state structure with the optimized gas-phase geometry. tandfonline.com
Table 3: Crystallographic Data for a Related Pyrimidine Derivative
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea | Not Specified | Not Specified | Presence of five hydrogen bonds influencing crystal packing. | tandfonline.com |
Theoretical and Computational Chemistry Studies of 4 Ethyl 2,6 Dimethylpyrimidine
Quantum Chemical Calculations for Geometry Optimization
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-ethyl-2,6-dimethylpyrimidine, this process elucidates bond lengths, bond angles, and dihedral angles.
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has become a popular method for quantum chemical calculations due to its balance of accuracy and computational efficiency. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. nih.gov When paired with a suitable basis set, such as 6-311++G(d,p), DFT can provide highly accurate optimized geometries. nih.gov For pyrimidine (B1678525) derivatives, DFT calculations have been successfully used to determine structural parameters that are in good agreement with experimental data. nih.gov The optimization process for this compound would involve systematically altering the molecular geometry to find the lowest energy conformation. A harmonic vibration frequency calculation is typically performed following optimization to confirm that the located structure is a true minimum, characterized by the absence of imaginary frequencies. gla.ac.uk
Electronic Structure Analysis
Following geometry optimization, a detailed analysis of the electronic structure of this compound can be performed to understand its reactivity and kinetic stability.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energies and Visualization
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies a more reactive molecule. materialsciencejournal.org For pyrimidine derivatives, these orbitals are typically visualized to identify the regions of the molecule that are most likely to be involved in chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This data is illustrative and represents typical values for similar heterocyclic compounds.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue denotes areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green represents regions of neutral potential. wolfram.com For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them potential sites for protonation and hydrogen bonding interactions. researchgate.netuni-muenchen.de The hydrogen atoms of the methyl and ethyl groups would likely exhibit positive potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex many-electron wavefunction into a more intuitive representation of localized bonds and lone pairs. NBO analysis can quantify the delocalization of electron density, which is a measure of intramolecular charge transfer and stabilization. By examining the interactions between filled donor NBOs and empty acceptor NBOs, one can gain insight into hyperconjugative and resonance effects that contribute to the molecule's stability. For substituted pyrimidines, NBO analysis can reveal how the electron-donating or withdrawing nature of the substituents influences the electronic structure of the pyrimidine ring.
Computational Spectroscopy
Computational spectroscopy is a cornerstone of modern chemical analysis, enabling the prediction and interpretation of various molecular spectra. By simulating these spectra, researchers can gain a deeper understanding of the molecule's structure, bonding, and electronic transitions.
Simulation of NMR Chemical Shifts (e.g., GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. wikipedia.org This method, often employed within the framework of Density Functional Theory (DFT), computes the magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts are then obtained by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).
For a molecule like this compound, a GIAO/DFT calculation would predict the ¹H and ¹³C chemical shifts for each unique atomic position. These theoretical values are instrumental in assigning the peaks in an experimental NMR spectrum. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational dynamics not accounted for in the gas-phase theoretical model. Studies on related heterocyclic compounds have demonstrated that the GIAO method at the B3LYP/6-311G(d,p) level of theory provides reliable results that correlate well with experimental data. wikipedia.org
Table 1: Illustrative Example of Predicted ¹³C NMR Chemical Shifts for this compound using the GIAO Method.
| Atom | Predicted Chemical Shift (ppm) |
| C2 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| C6 | Data not available |
| Ethyl-CH₂ | Data not available |
| Ethyl-CH₃ | Data not available |
| Methyl-C2 | Data not available |
| Methyl-C6 | Data not available |
| Note: This table is for illustrative purposes. Specific calculated values for this compound are not available in the cited literature. |
Prediction of UV-Vis Absorption Spectra (e.g., TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating electronic absorption spectra (UV-Vis). researchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results are typically plotted as wavelength (nm) versus oscillator strength, which corresponds to the absorption peaks in an experimental spectrum.
A TD-DFT analysis of this compound would reveal the nature of its electronic transitions, such as n → π* and π → π* transitions, which are characteristic of heterocyclic aromatic compounds. The calculations would predict the maximum absorption wavelengths (λmax) and the intensity of these absorptions. Comparing the predicted spectrum with experimental data helps to validate the computational model and provides a detailed understanding of the molecule's electronic structure. The choice of functional and basis set, as well as the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), can significantly impact the accuracy of the predicted spectrum.
Vibrational Frequency Analysis and IR/Raman Spectra Simulation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational frequency analysis, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)), calculates the harmonic vibrational frequencies and their corresponding intensities. physchemres.org These calculations are essential for:
Confirming a Stable Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.
Assigning Experimental Spectra: Theoretical frequencies, when properly scaled to account for anharmonicity and other systematic errors, allow for the detailed assignment of experimental IR and Raman bands to specific vibrational modes (e.g., C-H stretch, ring breathing, methyl group deformations).
Predicting Thermodynamic Properties: Calculated vibrational frequencies are used to determine thermodynamic quantities such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.
For this compound, a complete vibrational analysis would provide a list of all fundamental vibrational modes, their frequencies, and their IR and Raman activities, which is invaluable for interpreting experimental spectra. acs.org
Reaction Mechanism Prediction and Transition State Calculations
Computational chemistry is a powerful tool for exploring the potential reaction pathways of a molecule. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. Transition state theory allows for the calculation of activation energies, which are key to understanding reaction rates and mechanisms.
For this compound, computational studies could investigate various reactions, such as electrophilic aromatic substitution or reactions involving the methyl and ethyl substituents. For instance, the 'active' methyl groups on the pyrimidine ring can participate in condensation reactions. technologynetworks.com Calculations would involve locating the transition state structure for a given reaction step and calculating its energy relative to the reactants. This provides a quantitative measure of the reaction barrier. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are often used to locate transition state geometries. Such studies are critical for predicting the regioselectivity and stereoselectivity of reactions involving the pyrimidine scaffold. cas.org
Global and Local Reactivity Descriptors
Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. These descriptors offer insights into the stability and reactivity of a molecule as a whole (global descriptors) and at specific atomic sites (local descriptors). dergipark.org.trnih.gov
Global Reactivity Descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). They provide a general overview of the molecule's electronic behavior. Key global descriptors include:
Electronic Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is less reactive.
Global Softness (S): The reciprocal of hardness, indicating a higher reactivity.
Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires additional electronic charge from the environment.
Local Reactivity Descriptors , such as the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. This allows for the prediction of regioselectivity in chemical reactions.
Table 2: Key Global Reactivity Descriptors and Their Significance.
| Descriptor | Formula | Significance |
| Electronic Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency; related to electronegativity. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud; stability. |
| Electronegativity (χ) | χ = -μ | Ability to attract electrons. |
| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the molecule's ability to act as an electrophile. |
| Note: The formulas provided are based on Koopmans' theorem. |
By calculating these descriptors for this compound, a comprehensive picture of its chemical reactivity can be established, predicting its behavior in various chemical environments.
Synthetic Utility and Advanced Applications in Chemical Sciences
4-Ethyl-2,6-dimethylpyrimidine as a Versatile Synthon in Complex Molecule Synthesis
A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. The this compound core serves as a robust and versatile synthon, primarily due to the reactivity of the pyrimidine (B1678525) ring and the potential for functionalization at its substituent groups.
The fundamental synthesis of the 2,4,6-trisubstituted pyrimidine core is typically achieved through well-established condensation reactions. A common and efficient method involves the cyclocondensation of a β-dicarbonyl compound with a reagent that provides the N-C-N fragment of the ring. For instance, the synthesis of the closely related 2-amino-4,6-dimethylpyrimidine (B23340) is accomplished by reacting acetylacetone (B45752) with a guanidine (B92328) salt in an aqueous alkaline medium, a process that improves upon older methods requiring anhydrous solvents. google.com Similarly, reacting acetylacetone with thiourea (B124793) in the presence of an acid catalyst yields 4,6-dimethyl-2-mercaptopyrimidine, a key intermediate that can be further modified. researchgate.net The synthesis of 2-hydroxy-4,6-dimethylpyrimidine from urea (B33335) and 2,4-pentanedione (acetylacetone) using sulfuric acid as a catalyst is another established route. google.com These methods highlight that by selecting the appropriate β-diketone (in this case, 3-ethyl-2,4-pentanedione), one could readily access the this compound core.
Once formed, the pyrimidine ring and its substituents can undergo a variety of transformations, demonstrating its utility as a building block. Derivatives like 4,6-dimethylpyrimidine-2-thiol (B7761162) are starting points for synthesizing a series of S-substituted compounds, including bi- and tricyclic heterosystems. researchgate.net The sulfur atom can be alkylated, and the resulting thioether can be oxidized to a methylsulfonyl group, creating a highly reactive leaving group for subsequent nucleophilic substitution reactions. researchgate.net This sulfonylpyrimidine is a key intermediate in the preparation of various bioactive compounds. researchgate.net Furthermore, the pyrimidine ring itself can be modified; for example, oxidation can form N-oxide derivatives, which alters the molecule's electronic properties and reactivity. The direct, single-step conversion of N-vinyl amides with nitriles offers a modern and convergent route to densely substituted pyrimidines, showcasing advanced synthetic strategies for creating functionalized pyrimidine derivatives. acs.orgacs.org
Table 1: Selected Synthetic Methods for 2,4,6-Trisubstituted Pyrimidine Cores
| Precursors | Reagents/Conditions | Product | Reference |
| Guanidine Salt, Acetylacetone | Aqueous alkaline medium | 2-Amino-4,6-dimethylpyrimidine | google.com |
| Acetylacetone, Thiourea | HCl, then methylation and oxidation | 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine | researchgate.net |
| Urea, 2,4-Pentanedione | Sulfuric acid, Ethanol | 2-Hydroxy-4,6-dimethylpyrimidine | google.com |
| N-vinyl amides, Nitriles | 2-Chloropyridine, Tf₂O | C4-substituted pyrimidines | acs.org |
Integration into Macrocyclic and Polymeric Structures
The integration of heterocyclic units into macrocycles and polymers is a powerful strategy for creating functional materials with applications in sensing, catalysis, and molecular recognition. By introducing reactive functional groups at two or more positions, a pyrimidine derivative like this compound can act as a monomeric building block for such larger assemblies.
The synthesis of nitrogen-containing macrocycles often relies on the condensation of diamine and dicarbonyl components. mdpi.com A difunctional derivative of this compound, for example, a di-amino or di-formyl version, could be employed in similar macrocyclization reactions. The resulting macrocycles would feature the pyrimidine unit as an integral part of the ring structure, influencing its conformation, rigidity, and binding properties.
In the realm of polymer science, pyrimidine units can be incorporated into coordination polymers. Research has shown that ligands which combine pyrimidine with other coordinating motifs, such as terpyridine, can form complex metal-organic networks. researchgate.net For example, 4′-(5-pyrimidinyl)-2,2′:6′,2″-terpyridine acts as a "tetrafurcated" ligand, coordinating with metal ions like iron(II) and ruthenium(II) to create extended, well-defined structures. researchgate.net This demonstrates that a suitably functionalized this compound could serve as a linker in the construction of novel coordination polymers, where the pyrimidine's electronic properties and steric profile would modulate the final material's characteristics. Iterative, small-scale synthesis techniques are also being developed to rapidly create and screen large libraries of macrocyclic compounds for specific functions. nih.gov
Role in the Development of Novel Chemical Reagents and Catalysts
N-heterocyclic compounds are ubiquitous as ligands in coordination chemistry and catalysis due to the ability of their nitrogen atoms to donate lone pairs of electrons to metal centers. This compound, possessing two nitrogen atoms within its aromatic ring, has inherent potential to act as a ligand for a wide range of metal ions.
The coordination chemistry of related N-heterocycles provides a strong precedent for this application. Dimethyl-substituted pyridine (B92270) and bipyridine ligands are widely used in catalysis. science.gov For example, a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand has been successfully used in iron(II)-catalyzed asymmetric reactions, where the methyl groups were found to induce significant steric strain that influenced the catalyst's structure and performance. rsc.org Similarly, dimethyl derivatives of 2,2′-bipyridine have been incorporated into tungsten-cyanide complexes, with the methyl groups altering the electronic and redox properties of the final complex. mdpi.com
The pyrimidine nucleus itself has been incorporated into more complex ligand systems to create metal complexes. The aforementioned 4′-(5-pyrimidinyl)-2,2′:6′,2″-terpyridine ligand demonstrates the successful use of a pyrimidine unit to bridge metal centers, forming coordination polymers with interesting structural properties. researchgate.net By analogy, this compound could be used directly as a simple monodentate or bridging ligand, or it could be functionalized to create more complex multidentate chelating agents for use in homogeneous or heterogeneous catalysis.
Green Chemistry Approaches in the Synthesis and Derivatization
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. Numerous green methodologies have been successfully applied to the synthesis of pyrimidine derivatives.
Microwave-Assisted Synthesis Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times through rapid, efficient heating. tandfonline.com The Biginelli reaction, a classic multicomponent reaction for producing dihydropyrimidines, has been effectively carried out using microwave assistance. tandfonline.comfoliamedica.bg This technique has been extended to synthesize a variety of oxo- and thioxopyrimidines, as well as more complex fused systems like thiazolo[5,4-d]pyrimidines, often with high yields in just a few minutes. tandfonline.comresearchgate.netnih.gov
Ultrasound-Assisted Synthesis Ultrasound irradiation is another alternative energy source that promotes chemical reactions through acoustic cavitation. nih.gov It has been widely used for the construction and derivatization of the pyrimidine core. nih.gov One-pot, multicomponent syntheses of highly functionalized pyrimidines have been achieved in excellent yields at room temperature using ultrasound, offering operational simplicity and an environmentally friendly protocol. nih.gov This method has been applied to the synthesis of various pyrimidine scaffolds, including fused systems like pyrazolo[1,5-a]pyrimidines and pyrido[4,3-d]pyrimidines, often with the benefits of being catalyst-free and having short reaction times. thieme-connect.combenthamdirect.combeilstein-archives.org
Solvent-Free and Alternative Catalyst Methods Eliminating volatile organic solvents is a key goal of green chemistry. Several solvent-free methods for pyrimidine synthesis have been developed. The Biginelli reaction can be performed under solvent-free conditions using silica-chloride as an efficient and reusable catalyst. nih.gov Another approach involves "grindstone" chemistry, where solid reactants are ground together, sometimes with a catalytic amount of a substance like CuCl₂·2H₂O, to induce a reaction without any bulk solvent. nih.gov Twin-screw extrusion is a scalable, solvent-free technique that has also been successfully used to synthesize dihydropyrimidinones. rsc.org Furthermore, replacing hazardous reagents is another important green principle. For example, dimethyl carbonate has been used as an environmentally friendly methylating agent in place of highly toxic dimethyl sulfate (B86663) for the synthesis of 4,6-dimethyl-2-(methylthio)pyrimidine. researchgate.net
Table 2: Comparison of Green Synthesis Methods for Pyrimidine Derivatives
| Method | Key Features | Typical Reaction Time | Advantages | References |
| Microwave Irradiation | Rapid, intense heating of polar substances | 5-15 minutes | Reduced reaction time, higher yields, ease of work-up | tandfonline.comfoliamedica.bgresearchgate.net |
| Ultrasound Irradiation | Acoustic cavitation promotes reaction | 30-60 minutes | Shorter reaction times, often catalyst-free, room temperature | nih.govnih.govbeilstein-archives.org |
| Solvent-Free (Grindstone) | Mechanical grinding of solid reactants | 10-20 minutes (grinding) | Eliminates bulk solvent, economic, simple procedure | nih.gov |
| Solvent-Free (Extrusion) | Continuous processing via extruder | Varies (continuous) | Scalable, solvent-free, efficient mixing | rsc.org |
Future Research Directions and Perspectives
Emerging Synthetic Methodologies for Pyrimidine (B1678525) Derivatives
The synthesis of pyrimidine scaffolds is a cornerstone of heterocyclic chemistry, with continuous efforts to develop more efficient, sustainable, and diverse methodologies. tubitak.gov.trnih.govresearchgate.net Traditional condensation reactions remain relevant, but modern organic synthesis is increasingly focused on novel approaches that offer improved yields, atom economy, and access to a wider range of derivatives. nih.gov
One promising area is the development of multicomponent reactions (MCRs), which allow for the construction of complex pyrimidine rings in a single step from three or more starting materials. researchgate.net These reactions are highly efficient and can generate diverse libraries of pyrimidine derivatives for various applications. Another area of intense research is the use of novel catalytic systems, including metal-based and organocatalysts, to promote pyrimidine ring formation under milder and more environmentally friendly conditions. tandfonline.com For instance, the use of biowaste-derived catalysts has been explored for the synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions. tandfonline.com
Furthermore, innovative strategies are being explored that move beyond traditional N-C-N fragment condensation. nih.gov These include methods involving the intramolecular cyclization of reactive intermediates, opening up new pathways to pyrimidine synthesis. nih.gov A novel approach even demonstrates the synthesis of pyrimidines directly from dinitrogen and carbon, offering a potentially transformative route to these valuable compounds. oup.com The development of such methodologies will be crucial for the efficient and sustainable production of 4-ethyl-2,6-dimethylpyrimidine and its analogs.
Advanced Spectroscopic and Imaging Techniques for Pyrimidine Characterization
The precise characterization of pyrimidine derivatives is fundamental to understanding their structure, properties, and reactivity. While standard spectroscopic techniques like NMR and mass spectrometry remain indispensable, the future lies in the application of more advanced and sensitive methods.
High-resolution mass spectrometry (HRMS) coupled with techniques like gas chromatography (GC-MS) provides detailed information on the fragmentation patterns of pyrimidine derivatives, aiding in their structural elucidation. nih.gov For more complex systems, advanced NMR techniques, such as two-dimensional (2D) NMR, are essential for unambiguously assigning proton and carbon signals, especially in structurally intricate pyrimidine-containing molecules. mdpi.com
In recent years, there has been a growing interest in employing sophisticated spectroscopic techniques to probe the electronic structure and dynamics of pyrimidines. uci.eduscispace.com Techniques like two-dimensional electronic spectroscopy (2DES) can provide unprecedented insights into the excited-state dynamics of pyrimidine nucleobases, which are structurally related to this compound. uci.edu Infrared photodissociation (IRPD) spectroscopy, combined with theoretical calculations, has also been used to identify the fragment ions of pyrimidine, offering a deeper understanding of its photochemical behavior. semanticscholar.org The application of these advanced techniques to this compound could reveal subtle structural and electronic features that govern its reactivity.
Synergistic Computational-Experimental Approaches in Pyrimidine Chemistry
The integration of computational chemistry with experimental studies has become a powerful paradigm in modern chemical research. nih.gov This synergistic approach is particularly valuable in the field of pyrimidine chemistry, where it can provide deep insights into reaction mechanisms, predict molecular properties, and guide the design of new synthetic targets. nih.govrsc.org
Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, vibrational frequencies, and reactivity of pyrimidine derivatives. researchgate.net These calculations can help to rationalize experimental observations and predict the outcomes of chemical reactions. For example, computational studies have been used to explain the regioselectivity of cross-coupling reactions on pyrimidine scaffolds. rsc.org
Molecular docking studies are another important computational tool, particularly in the context of medicinal chemistry, for predicting the binding interactions of pyrimidine derivatives with biological targets. nih.govnih.gov By combining computational predictions with experimental validation, researchers can accelerate the discovery and optimization of new functional molecules. The application of these integrated approaches to this compound will be instrumental in exploring its potential applications and understanding its chemical behavior at a molecular level.
Exploration of Novel Chemical Transformations and Reactivity Patterns
The pyrimidine ring is a versatile scaffold that can undergo a wide range of chemical transformations. growingscience.comumich.edu Future research will undoubtedly focus on exploring novel reactions and uncovering new reactivity patterns for pyrimidines, including this compound.
Key areas of exploration include the functionalization of the pyrimidine core through various cross-coupling reactions, allowing for the introduction of diverse substituents at specific positions. rsc.org The development of site-selective functionalization methods is particularly important for the synthesis of complex pyrimidine derivatives with tailored properties. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
